1-benzofuran-2-yl{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}methanone
Description
1-benzofuran-2-yl{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}methanone is a complex organic compound that belongs to the class of benzofuran derivatives. Benzofuran derivatives are known for their diverse biological activities, including antimicrobial, antioxidant, and anticancer properties . This particular compound features a benzofuran ring fused with a piperazine moiety, which is further substituted with a phenylprop-2-en-1-yl group.
Properties
IUPAC Name |
1-benzofuran-2-yl-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O2/c25-22(21-17-19-10-4-5-11-20(19)26-21)24-15-13-23(14-16-24)12-6-9-18-7-2-1-3-8-18/h1-11,17H,12-16H2/b9-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDVBCSJDRFLNJE-RMKNXTFCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC=CC2=CC=CC=C2)C(=O)C3=CC4=CC=CC=C4O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C/C=C/C2=CC=CC=C2)C(=O)C3=CC4=CC=CC=C4O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-benzofuran-2-yl{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}methanone typically involves multi-step organic reactions. One common approach is the Ullmann-type coupling reaction, which involves the formation of a carbon-nitrogen bond between the benzofuran and piperazine rings . The reaction conditions often include the use of copper catalysts and solvents like dimethylformamide (DMF) or toluene.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Purification methods such as flash column chromatography are employed to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
1-benzofuran-2-yl{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium azide (NaN3) are used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield benzofuran-2-carboxylic acid derivatives, while reduction can produce benzofuran-2-ylmethanol derivatives .
Scientific Research Applications
1-benzofuran-2-yl{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}methanone has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antimicrobial and antioxidant activities.
Medicine: Investigated for its anticancer properties and potential as a therapeutic agent.
Industry: Utilized in the development of new materials and pharmaceuticals
Mechanism of Action
The mechanism of action of 1-benzofuran-2-yl{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}methanone involves its interaction with specific molecular targets and pathways. The compound is known to inhibit enzymes like glucosamine-6-phosphate synthase, which plays a crucial role in bacterial cell wall synthesis . This inhibition disrupts the growth and proliferation of pathogenic bacteria. Additionally, the compound’s antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress .
Comparison with Similar Compounds
Similar Compounds
5-phenyl-1-benzofuran-2-yl derivatives: Known for their antimicrobial and antioxidant activities.
2-substituted benzofurans: Used as antimicrobials and analgesics.
Benzofuranyl-lacryloylpiperazines: Studied as antidepressants.
Uniqueness
1-benzofuran-2-yl{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}methanone stands out due to its unique combination of a benzofuran ring with a piperazine moiety and a phenylprop-2-en-1-yl group. This structural arrangement imparts distinct biological activities and potential therapeutic applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
